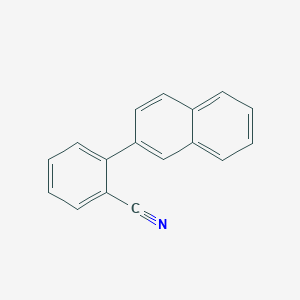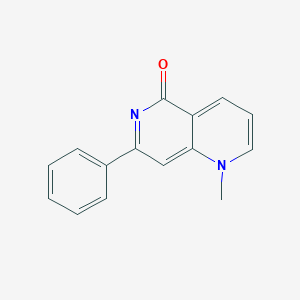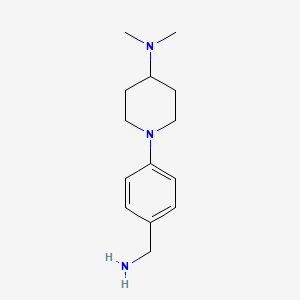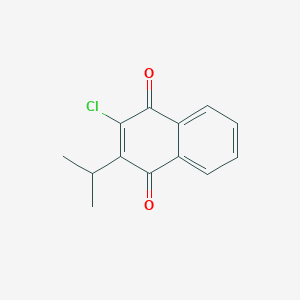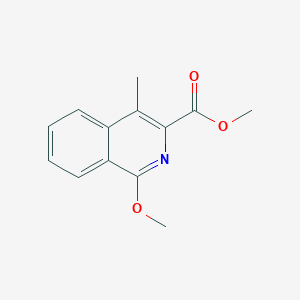
N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide: is an organic compound with the molecular formula C11H17NOSi This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a phenyl ring substituted with an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide typically involves the following steps:
Formation of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be introduced using trimethylsilyl chloride and a suitable base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran.
Coupling with Phenyl Ring: The trimethylsilyl-ethynyl group is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Introduction of the Acetamide Group:
Industrial Production Methods
Industrial production methods for This compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes.
Comparaison Avec Des Composés Similaires
N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide: can be compared with other similar compounds, such as:
N-(4-(Trimethylsilyl)phenyl)acetamide: Lacks the ethynyl group, resulting in different reactivity and applications.
N-(4-((Trimethylsilyl)methyl)phenyl)acetamide: Contains a methyl group instead of an ethynyl group, leading to variations in chemical properties and biological activities.
N-(4-(Trimethylsilyl)ethynyl)benzamide: Has a benzamide group instead of an acetamide group, affecting its solubility and reactivity.
The uniqueness of This compound lies in its combination of the trimethylsilyl-ethynyl group with the acetamide moiety, providing a distinct set of chemical and biological properties.
Propriétés
Numéro CAS |
81854-47-9 |
|---|---|
Formule moléculaire |
C13H17NOSi |
Poids moléculaire |
231.36 g/mol |
Nom IUPAC |
N-[4-(2-trimethylsilylethynyl)phenyl]acetamide |
InChI |
InChI=1S/C13H17NOSi/c1-11(15)14-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3,(H,14,15) |
Clé InChI |
IGJIYPQZUVEIQO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile](/img/structure/B11874556.png)
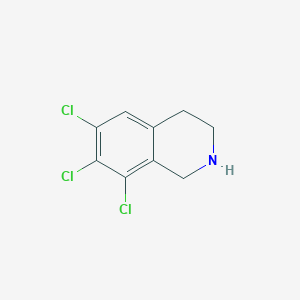
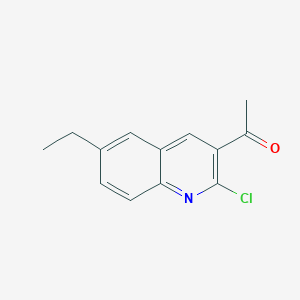
![5-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11874580.png)
![8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one](/img/structure/B11874588.png)


